molecular formula C8H10IN B7899942 1-(2-Iodophenyl)ethanamine

1-(2-Iodophenyl)ethanamine

Cat. No.: B7899942
M. Wt: 247.08 g/mol
InChI Key: WIBCSGJAVSVSPB-UHFFFAOYSA-N
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Description

1-(2-Iodophenyl)ethanamine is an organic compound characterized by the presence of an iodine atom attached to the phenyl ring and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Iodophenyl)ethanamine can be synthesized through several methods. One common approach involves the iodination of phenylethylamine. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom into the phenyl ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale iodination reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Iodophenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding phenylethylamine.

    Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Phenylethylamine.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

1-(2-Iodophenyl)ethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Iodophenyl)ethanamine involves its interaction with specific molecular targets. The iodine atom’s presence enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The ethanamine group can interact with biological receptors, potentially influencing neurotransmitter pathways and other cellular processes.

Comparison with Similar Compounds

  • 1-(4-Iodophenyl)ethanamine
  • 2-(2-Iodophenyl)ethanamine
  • Phenylethylamine

Comparison: 1-(2-Iodophenyl)ethanamine is unique due to the position of the iodine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to 1-(4-Iodophenyl)ethanamine, the ortho position of the iodine atom in this compound can lead to different steric and electronic effects, impacting its chemical behavior and applications.

Properties

IUPAC Name

1-(2-iodophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBCSGJAVSVSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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